molecular formula C24H21FN2O3S B2897441 N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 893784-56-0

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2897441
CAS No.: 893784-56-0
M. Wt: 436.5
InChI Key: YINGJTKOPVDVFF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the types of bonds between them. This would typically be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the amine group might participate in acid-base reactions, the ether group could undergo cleavage under acidic conditions, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. These might include its solubility in various solvents, melting point, boiling point, acidity or basicity, and reactivity .

Scientific Research Applications

Organic Light-Emitting Device (OLED) Applications

Quinoline derivatives, particularly 1,8-naphthalimide-based compounds, have been studied for their applications in OLEDs. These compounds exhibit red-emissive properties and are promising materials for standard-red OLEDs due to their satisfactory chromaticity and suppressed intermolecular interactions, leading to enhanced device performance (Luo et al., 2015).

Anticancer Properties

Quinazoline derivatives have been identified as potent apoptosis inducers and have shown efficacy as anticancer agents with high blood-brain barrier penetration, demonstrating their potential in treating various cancers, including breast cancer and mouse xenograft cancer models (Sirisoma et al., 2009).

PET Imaging Agents for Tumor Detection

Novel F-18 labeled 4-aminoquinazoline derivatives have been synthesized and evaluated for their potential as PET imaging agents in tumor detection. These compounds exhibit favorable biodistribution and tumor uptake ratios, suggesting their promise in PET imaging applications (Chen et al., 2012).

Fluorescence Studies for Molecular Probes

Quinolin-4(1H)-one derivatives have been explored for their cytotoxic activities against cancer cell lines and fluorescence properties, indicating their potential as molecular fluorescent probes for bioimaging applications (Kadrić et al., 2014).

Antioxidant Properties

Ethoxyquin, a related quinoline derivative, has been studied for its antioxidant properties, particularly in animal feed, to protect against lipid peroxidation. Despite some concerns regarding its toxicity, ethoxyquin demonstrates significant antioxidant effects, highlighting the potential for similar compounds to be used in various applications requiring antioxidative properties (Blaszczyk et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-17(25)6-13-22(21)26-15-23(24)31(28,29)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINGJTKOPVDVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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